
1,1,4,4-四苯基-2-丁炔-1,4-二醇
描述
Synthesis Analysis
Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol and related compounds involves strategic reactions that enable the formation of the tetraphenyl structure. For instance, the reaction of 2-butyne-1,4-diol with chlorodiphenylphosphine leads to significant products other than the 1,4-isomer, showcasing the complex nature of its synthesis and the importance of reaction conditions (Pollok & Schmidbaur, 1987).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, such as 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, reveals intricate details about their crystal packing and hydrogen bonding patterns, providing insights into their stability and reactivity. For example, the inclusion compounds formed with benzene, toluene, and mesitylene exhibit distinct crystal packing arrangements and hydrogen bonding, indicative of the versatile interaction capabilities of these diol compounds (Caira et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol and its analogs often lead to the formation of novel structures with unique properties. For instance, the rhodium-catalyzed double [2 + 2 + 2] cycloaddition provides a modular and versatile synthesis method for biaryl diphosphines, highlighting the compound's reactivity and potential for creating complex molecular systems (Doherty et al., 2007).
Physical Properties Analysis
The physical properties of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol derivatives, such as thermal behavior and crystal structure, are critical for understanding their stability and suitability for various applications. Studies on related compounds demonstrate high thermal stability and distinct crystalline structures, which are essential for their function in material science and organic electronics (Hu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and participation in complexation reactions, are pivotal for the utility of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in synthesizing advanced materials and catalysts. For example, the inclusion compound formation with acetone and benzophenone showcases the compound's ability to interact and form stable complexes, indicating its utility in host-guest chemistry (Bond et al., 1991).
科学研究应用
手性诱导剂合成:一项研究开发了一种实用的方法来合成手性诱导剂,如 (2R,3R)-1,4-二甲氧基-1,1,4,4-四苯基-2,3-二醇,使用高度区域选择性工艺 (谢等人,2015)。
固态中的 [2 + 2] 光反应性:2-丁炔-1,4-二醇用于指导反式-1,2-双 (n-吡啶基) 乙烯进行分子间 [2 + 2] 光二聚化,形成具有光环加成的氢键聚合物 (奥本等人,2019)。
电化学还原:对 1,1,4,4-四苯基丁二烯进行电化学还原的研究揭示了自由基阴离子和二阴离子的逐步形成,导致各种还原化合物 (陈等人,1987)。
在电镀中的影响:商业级 2-丁炔-1,4-二醇用于电镀,特别是为了提高锌电解的电流效率 (丹布瓦斯等人,1988)。
在超临界二氧化碳中的氢化:在 323 K 的超临界二氧化碳中对 2-丁炔-1,4-二醇进行氢化对丁烷-1,4-二醇表现出高选择性,不需要催化剂,因为反应是由不锈钢反应器壁促进的 (赵等人,2003)。
N-杂环化催化剂:2-丁炔-1,4-二醇在钌配合物存在下与胺反应生成 N-取代吡咯和吡咯烷,展示了其在催化合成中的作用 (辻等人,1987)。
电沉积研究:在离子液体中研究了 Cu-Li 合金的电沉积,其中 2-丁炔-1,4-二醇提高了沉积物中的 Li 含量,并影响了沉积物的密度和细度 (杨等人,2013)。
作用机制
Target of Action
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, also known as 1,1,4,4-tetraphenylbut-2-yne-1,4-diol, is a synthetic compound that primarily acts as a ligand . It binds to metal ions in coordination chemistry .
Mode of Action
The compound’s interaction with its targets involves a change in color between blue and red depending on its environment . This color change is indicative of the compound’s interaction with metal ions .
Result of Action
The molecular and cellular effects of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol’s action are largely dependent on the specific metal ions it interacts with. As a ligand, it can form complexes with metal ions, potentially influencing their biological activity and the overall homeostasis of metal ions within the cell .
Action Environment
The action, efficacy, and stability of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol can be influenced by various environmental factors. For instance, its color-changing property suggests that it may be sensitive to changes in pH or other environmental conditions . Furthermore, the presence and concentration of specific metal ions in the environment would directly impact its activity as a ligand .
属性
IUPAC Name |
1,1,4,4-tetraphenylbut-2-yne-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHDGJIYPGMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074537 | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
CAS RN |
1483-74-5 | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,4,4-TETRAPHENYL-2-BUTYNE-1,4-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6I6TL4IUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol and how does it influence its crystal structure?
A1: The molecule of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol possesses a center of symmetry located at the midpoint of the C≡C bond []. This symmetry element dictates that the hydroxyl groups are positioned on opposite sides of the molecule. The crystal structure is stabilized by O—H⋯O hydrogen bonds formed between these hydroxyl groups, resulting in linear supramolecular chains extending along the b-axis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



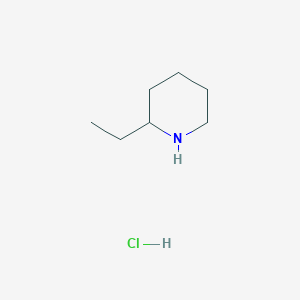


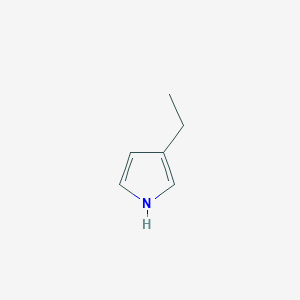
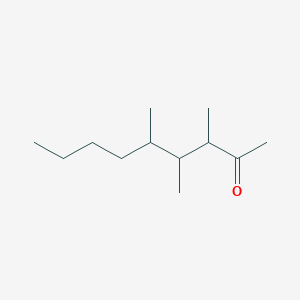
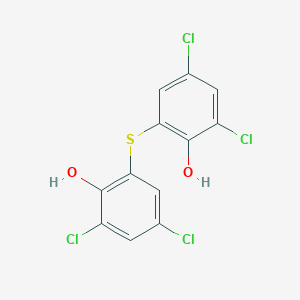
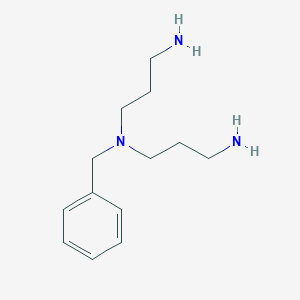
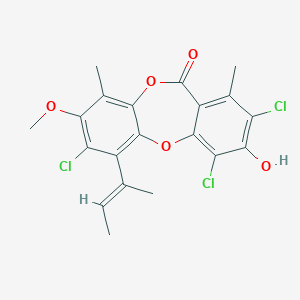
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
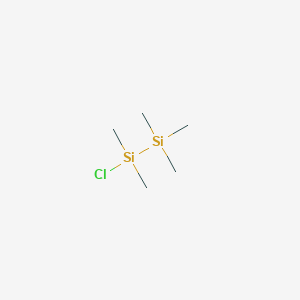
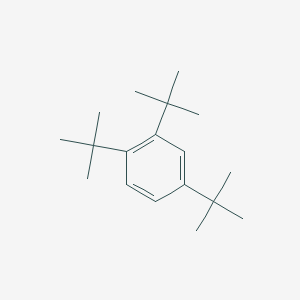
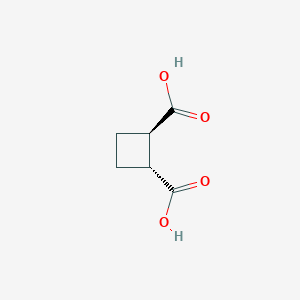

![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)